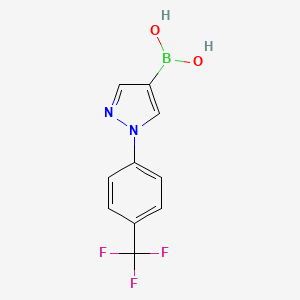
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide" is a complex molecule that may be related to various fields of chemical research, including organic synthesis, medicinal chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific acids with isocyanates or the rearrangement of oxiranes. For instance, the preparation of N-(3-Thenoyl)fluorosulfonimide was achieved by reacting 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution . Similarly, a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray structural analysis. For example, the structure of N-(3-Thenoyl)fluorosulfonimide shows a pattern of strong intermolecular hydrogen-bonding, resulting in the formation of linear chains . This information could be useful in predicting the molecular structure and intermolecular interactions of "N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, with findings such as the electrochemical behavior of N-(3-Thenoyl)fluorosulfonimide, which is electroinactive over a range of 2 V but undergoes hydrogen reduction . Additionally, the synthesis of potent transient receptor potential vanilloid 1 (TRPV1) antagonists involves the design and evaluation of compounds with specific substituents that are critical for high binding potency . These insights could inform the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the pKa value of N-(3-Thenoyl)fluorosulfonimide is reported to be 2.4, indicating its acidic nature . The polymers containing the fluorosulfonimide group formed from a copolymer of 3-methylthiophene/3-thiophene carboxylic acid are also reported, which could suggest potential polymer applications for the compound .
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research on compounds with structural similarities or related pharmacological targets has explored their pharmacokinetics and metabolism. For example, studies on selective androgen receptor modulators (SARMs) have investigated their absorption, distribution, metabolism, and excretion (ADME) characteristics to understand how these compounds behave in the body and to optimize their therapeutic profiles (Wu et al., 2006). Such research is crucial for developing new drugs with favorable pharmacokinetic properties.
Development of Therapeutic Agents
The synthesis and evaluation of new compounds for therapeutic applications are a significant area of research. For instance, studies have focused on creating compounds with potential anti-cancer, anti-leishmanial, or anti-bacterial properties. The development of organotin(IV) complexes as anticancer drugs illustrates the process of synthesizing new chemical entities, characterizing their structures, and assessing their biological activities in vitro (Basu Baul et al., 2009). This type of research is vital for discovering new treatments for diseases.
Synthesis and Chemical Reactions
The synthesis and characterization of new chemical entities, including their reactions and potential as building blocks for further chemical synthesis, are fundamental research applications. For example, the creation of new thiophene derivatives for tuning the electronic properties of conjugated polythiophenes demonstrates how chemical synthesis research contributes to materials science and the development of novel materials with specific properties (Gohier et al., 2013).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUNOYVIJGMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)


![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)


![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)
